4-nitro-N-(pyridin-2-ylmethyl)aniline

Übersicht

Beschreibung

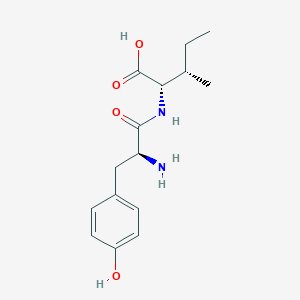

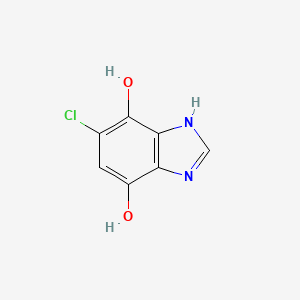

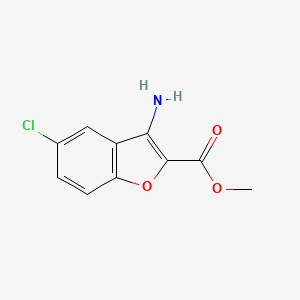

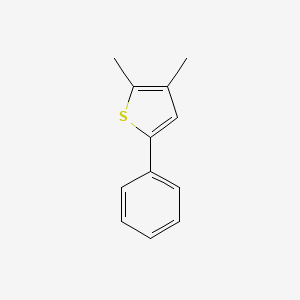

4-nitro-N-(pyridin-2-ylmethyl)aniline is a chemical compound with the empirical formula C12H11N3O2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular weight of 4-nitro-N-(pyridin-2-ylmethyl)aniline is 229.23 . The crystal structure of a similar compound, 4-nitro-N-[(pyridin-2-yl)methylidene]aniline, indicates that the molecule is twisted, with the pyridyl ring making a dihedral angle of 47.78 (5)° with the benzene ring .Physical And Chemical Properties Analysis

4-nitro-N-(pyridin-2-ylmethyl)aniline is a solid compound . Its exact physical and chemical properties are not provided by Sigma-Aldrich .Wissenschaftliche Forschungsanwendungen

Platinum(II) Complex Synthesis

4-nitro-N-(pyridin-2-ylmethyl)aniline has been used in synthesizing a novel Platinum(II) complex. This complex was characterized using X-ray diffraction, IR spectroscopy, and elemental analysis. It exhibited antioxidant activity, evaluated using the 1,1-diphenyl-2-picrylhydrazyl (DPPH) method, demonstrating its potential in medicinal chemistry (Khalaj et al., 2020).

Chemical Sensors for Metal Ions

Compounds containing 4-nitro-N-(pyridin-2-ylmethyl)aniline have been developed as colorimetric chemosensors for detecting Ni2+ and Cu2+ ions. These sensors exhibited a color change from yellow to colorless, enabling the detection of metal cations through various techniques. A theoretical study using Time-Dependent Density Functional Theory (TD-DFT) was conducted to understand the selective sensing mechanism (Treto-Suárez et al., 2020).

Applications in Nonlinear Optics

4-nitro-N-(pyridin-2-ylmethyl)aniline has been used in the synthesis of binary adducts for nonlinear optical (NLO) applications. These adducts were characterized by their melting points, absorption spectra, and single crystal X-ray diffraction. The study provided insights into the factors influencing the formation of polar crystals, relevant in the field of optoelectronics (Draguta et al., 2015).

Photocaged Complexes

In the study of photocaged complexes for Zn(2+), derivatives of 4-nitro-N-(pyridin-2-ylmethyl)aniline were used to synthesize different tridentate ligands. These ligands formed various chelate rings upon metal binding, and their complexes were studied using UV-Vis spectroscopy, indicating potential applications in photochemical studies (Gwizdala et al., 2012).

Catalytic Applications

A study utilized 4-nitro-N-(pyridin-2-ylmethyl)aniline as a directing group in C-H amination mediated by cupric acetate. This facilitated the amination of benzamide derivatives, showcasing its utility in synthetic chemistry and catalysis (Zhao et al., 2017).

Safety and Hazards

According to Sigma-Aldrich, 4-nitro-N-(pyridin-2-ylmethyl)aniline has the hazard statements H302 and H318, indicating that it is harmful if swallowed and causes serious eye damage . The precautionary statements are P280, P305, P351, and P338, suggesting that protective gloves/eye protection/face protection should be worn, and in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Eigenschaften

IUPAC Name |

4-nitro-N-(pyridin-2-ylmethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O2/c16-15(17)12-6-4-10(5-7-12)14-9-11-3-1-2-8-13-11/h1-8,14H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOXSTQPPQQKJNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-nitro-N-(pyridin-2-ylmethyl)aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2,9-dimethyl-9H-benzo[d]imidazo[1,2-a]imidazole-3-carboxylate](/img/structure/B3265628.png)

![3,4,6-Trimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3265638.png)